2-Bromo-1-(piperidin-4-yl)ethan-1-one
Overview
Description
2-Bromo-1-(piperidin-4-yl)ethan-1-one is an organic compound with the molecular formula C7H12BrNO. It is a brominated ketone that features a piperidine ring, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(piperidin-4-yl)ethan-1-one typically involves the reaction of piperidine with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using dichloromethane as the solvent and triethylamine as a base. The mixture is cooled to -4°C, and bromoacetyl bromide is added dropwise. The reaction is allowed to stir for 1.5 hours, followed by washing with water, saturated ammonium chloride, and saturated sodium bicarbonate solutions. The product is then purified by flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(piperidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(piperidin-4-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(piperidin-4-yl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(piperidin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(piperidin-4-yl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity. These interactions enable the compound to modulate biological pathways and molecular targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone: Similar structure but with a phenyl group attached to the piperidine ring.
2-Bromo-1-(pyridin-3-yl)ethan-1-one: Contains a pyridine ring instead of a piperidine ring.
2-Bromo-1-(furan-2-yl)ethan-1-one: Features a furan ring in place of the piperidine ring.
Uniqueness
2-Bromo-1-(piperidin-4-yl)ethan-1-one is unique due to its specific combination of a brominated ketone and a piperidine ring. This structure imparts distinct reactivity and functional properties, making it particularly useful in the synthesis of pharmaceuticals and other bioactive compounds. Its ability to undergo a variety of chemical reactions and interact with biological targets sets it apart from similar compounds .
Biological Activity
2-Bromo-1-(piperidin-4-yl)ethan-1-one is a chemical compound with the molecular formula C13H16BrNO and a molecular weight of 282.18 g/mol. This compound features a bromine atom attached to an ethanone group that is linked to a piperidine ring at the 4-position. Its unique structural characteristics contribute to its potential biological activities, particularly in medicinal chemistry, targeting neurological and psychiatric disorders.
Synthesis
The synthesis of this compound typically involves the bromination of 1-(piperidin-4-yl)ethanone. Common methods include:
- Electrophilic Bromination : The carbonyl group in ethanone acts as an electrophile, allowing bromine to substitute at the alpha position.
- Nucleophilic Substitution Reactions : The piperidine moiety can facilitate further reactions due to its nucleophilic nature.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with biological receptors and enzymes. Key findings include:
- Neurological Effects : The compound has been explored for its potential in treating neurological disorders by modulating neurotransmitter systems, particularly through interactions that may enhance binding affinity to target proteins due to halogen bonding facilitated by the bromine atom .
- Pharmacological Potential : Studies have shown that this compound can influence several biological pathways, indicating its utility in drug development aimed at conditions like Alzheimer's disease and other cognitive deficits .
The mechanism of action for this compound involves:
- Binding Affinity : The presence of the bromine atom enhances the compound's ability to form stable interactions with biological targets, such as receptors involved in neurotransmission.
- Electrophilic Properties : The carbonyl group’s electrophilicity allows it to participate in various biochemical reactions, potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Pharmacological Screening : This compound was tested against various cell lines, demonstrating significant effects on cell viability and proliferation, particularly in cancerous cell lines .
- Antiproliferative Activity : A derivative of this compound showed sub-micromolar antiproliferative activity against human and rodent cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Research highlighted its role in reducing neuroinflammation and protecting neuronal cells from apoptosis, which is crucial for treating neurodegenerative diseases .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Bromo-1-(pyrrolidin-1-yl)ethanone | Contains a pyrrolidine ring instead of piperidine | Different ring structure affects reactivity |
1-(4-Bromo-phenyl)-2-piperidin-1-yl-ethanone | Bromine on the phenyl ring instead of ethanone | Alters pharmacological profile |
2-Bromo-N-(piperidin-4-yl)acetamide | Acetamide functional group | Impacts solubility and bioavailability |
Properties
IUPAC Name |
2-bromo-1-piperidin-4-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c8-5-7(10)6-1-3-9-4-2-6/h6,9H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWRSZRSWYJNRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655260 | |
Record name | 2-Bromo-1-(piperidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775515-59-8 | |
Record name | 2-Bromo-1-(piperidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.